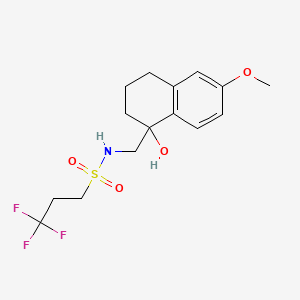

3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H20F3NO4S and its molecular weight is 367.38. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors

Mode of Action

It’s known that indole derivatives, which share a similar structure with the compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets in a way that leads to these effects, but more research is needed to confirm this.

Biochemical Pathways

For example, indole derivatives are known to have diverse biological activities and are involved in numerous biochemical pathways

Pharmacokinetics

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may have unique pharmacokinetic properties due to the presence of the trifluoromethyl group, but more research is needed to confirm this.

Result of Action

It’s known that a bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified, and a novel amidase was cloned and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3 . This suggests that the compound may have specific molecular and cellular effects, but more research is needed to confirm this.

Action Environment

It’s known that 1,1,1,3,3,3-hexafluoro-2-propanol, a compound with a similar structure, has certain toxicity to the human body, and contact or inhalation of its vapor may cause irritation to the eyes, skin, and respiratory tract . This suggests that environmental factors such as exposure conditions may influence the compound’s action and efficacy, but more research is needed to confirm this.

Biologische Aktivität

3,3,3-Trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide is a compound with significant potential for various biological applications. Its structure includes a trifluoromethyl group and a naphthalene derivative, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula : C15H20F3NO4S

- Molecular Weight : 367.38 g/mol

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways. GPCRs play roles in numerous physiological processes and are common targets for therapeutic agents .

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that related sulfonamide derivatives possess antimicrobial properties. For instance, the introduction of functional groups can enhance the efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The trifluoromethyl group may enhance lipophilicity and membrane permeability, contributing to antimicrobial action.

Anticancer Properties

Compounds with similar structural motifs have been investigated for their anticancer activities. For example, research on naphthalene derivatives has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide moiety is also known to interfere with enzyme functions critical for tumor growth.

Case Studies

Several studies have explored the biological activity of related compounds:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness of sulfonamide derivatives against pathogenic bacteria.

- Findings : Compounds with trifluoromethyl substitutions showed increased antibacterial activity compared to their non-fluorinated counterparts.

- : The presence of fluorine enhances the interaction with bacterial membranes.

-

Anticancer Activity Assessment :

- Objective : To determine the cytotoxic effects of naphthalene-based sulfonamides on cancer cell lines.

- Findings : The tested compounds demonstrated significant inhibition of proliferation in breast and prostate cancer cell lines.

- : Naphthalene derivatives may serve as lead compounds for developing new anticancer agents.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Studies have shown that 3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide demonstrates significant activity against various bacterial strains. This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. In vitro studies have indicated that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Drug Delivery Systems

Due to its unique solubility characteristics and stability under physiological conditions, this compound can be explored as a drug delivery vehicle. Its ability to form complexes with other therapeutic agents can enhance the bioavailability and targeted delivery of drugs.

Pesticide Development

The trifluoromethyl group is known to improve the efficacy of agrochemicals. Preliminary studies suggest that this compound may serve as an effective pesticide or herbicide. Its application could lead to better crop protection while minimizing environmental impact.

Polymer Additives

In materials science, the incorporation of trifluoromethyl-containing compounds into polymers can enhance their thermal stability and chemical resistance. This compound could be used as an additive in polymer formulations to improve performance in harsh environments.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anti-inflammatory Effects | Showed inhibition of pro-inflammatory cytokines in cell cultures. |

| Study 3 | Pesticide Efficacy | Preliminary results indicated reduced pest populations in controlled environments. |

| Study 4 | Polymer Stability | Enhanced thermal properties observed when added to polymer matrices. |

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4S/c1-23-12-4-5-13-11(9-12)3-2-6-14(13,20)10-19-24(21,22)8-7-15(16,17)18/h4-5,9,19-20H,2-3,6-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDIEBFGOCQNOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CCC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.